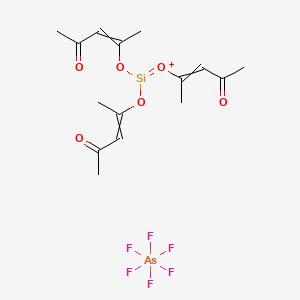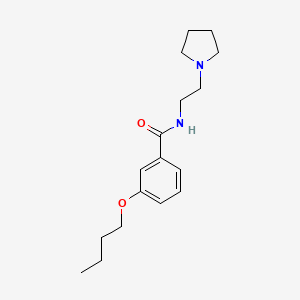
N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide is an organic compound that belongs to the class of dithiazole derivatives. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of the dithiazole ring, along with the carboxamide and methylphenyl groups, imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide typically involves the reaction of 3-methylphenyl isothiocyanate with appropriate reagents to form the dithiazole ring. One common method includes the cyclization of 3-methylphenyl isothiocyanate with sulfur and an oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the dithiazole ring to more reduced forms, such as thiols or thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or thioethers
Substitution: Various substituted dithiazole derivatives
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxylate
- N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-thiol
- N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-sulfonamide
Uniqueness
N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide is unique due to its specific combination of functional groups and the dithiazole ring. This unique structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve. Its versatility in undergoing different chemical reactions and its potential biological activities further highlight its uniqueness.
Propiedades
Fórmula molecular |
C10H8N2O2S2 |
|---|---|
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-5-oxo-1,2,4-dithiazole-3-carboxamide |
InChI |
InChI=1S/C10H8N2O2S2/c1-6-3-2-4-7(5-6)11-8(13)9-12-10(14)16-15-9/h2-5H,1H3,(H,11,13) |
Clave InChI |
OQBJABAAXAHSRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2=NC(=O)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


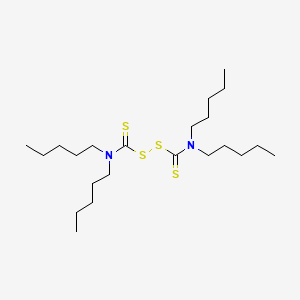
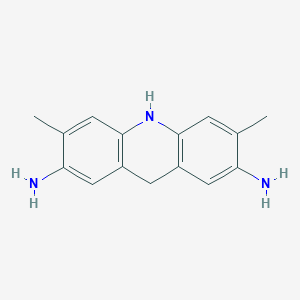
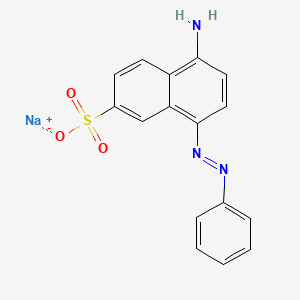
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
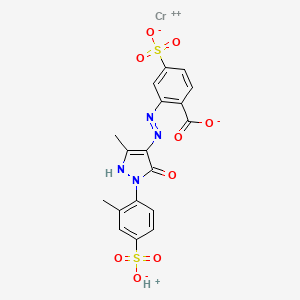
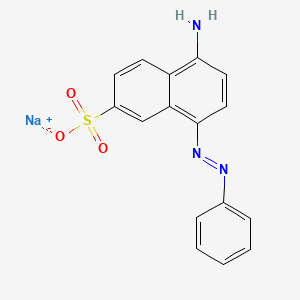

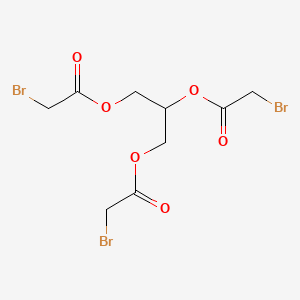
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
